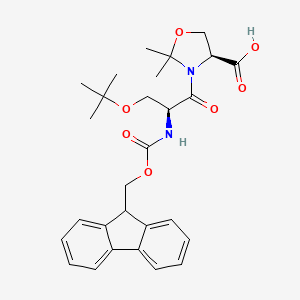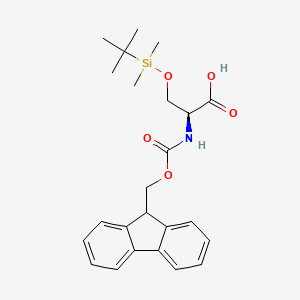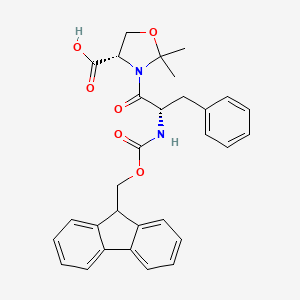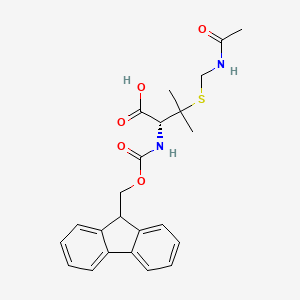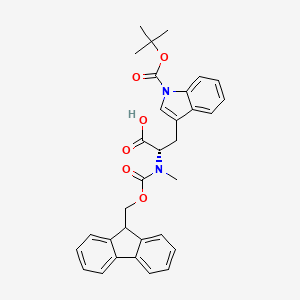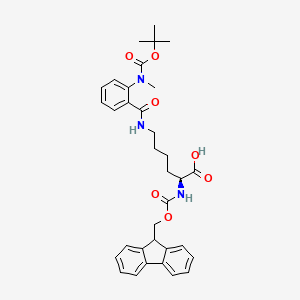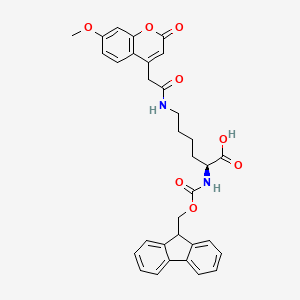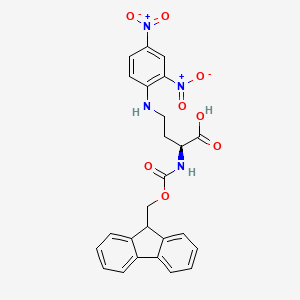
Fmoc-Dab(Dnp)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-Dab(Dnp)-OH” is a modified amino acid. Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association1.
Synthesis Analysis
A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids2. Fmoc is widely used as a main amine protecting group in peptide synthesis1.
Molecular Structure Analysis
The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings1.
Chemical Reactions Analysis
The self-assembly of biomolecular building blocks has been extensively studied owing to their inherent biocompatibility and ability to form nanostructures with diverse morphologies1. By conjugating functional moieties, the modified self-assembly products can further offer unique and tunable morphologies of different functionalities1.
Physical And Chemical Properties Analysis
An increase in the hydrophobicity led to enhanced interaction of the Fmoc-dipeptide and DMPA molecules. The compression of the mixed monolayer could displace a significant fraction of the Fmoc-dipeptide from the monolayer. High hydrophobicity promoted self-assembly of the Fmoc-dipeptides over interaction with the phospholipid surface3.
Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis (SPPS) Challenges
Fmoc-Dab(Mtt)-OH, a closely related derivative, is highlighted for its orthogonally protected amino acid building block properties, which are essential in solid-phase peptide synthesis (SPPS). However, it exhibits poor coupling efficiency due to rapid lactamization under various conditions. An alternative protocol using DEPBT as a coupling reagent achieves complete incorporation, though it suggests the potential need for alternative building blocks to avoid cumbersome procedures (Pak-Lun Lam et al., 2022).
Antibacterial Nanoassemblies
In the realm of nanotechnology, Fmoc-decorated self-assembling building blocks, including derivatives similar to Fmoc-Dab(Dnp)-OH, show significant promise for antibacterial applications. Nanoassemblies formed by these building blocks have been successfully incorporated into resin-based composites, demonstrating substantial antibacterial effects without compromising mechanical or optical properties, marking a step forward in biomedical material development (L. Schnaider et al., 2019).
Hydrogel-Based Nanomaterials
Hydrogels formed from Fmoc-protected amino acids, including Fmoc-Phe-OH, exhibit remarkable properties, such as forming stable, transparent gels that can encapsulate and stabilize fluorescent silver nanoclusters. These hydrogels and their silver nanocluster composites show potential for various applications, including drug delivery, due to their fluorescent properties and stability (Subhasish Roy & A. Banerjee, 2011).
Hybrid Nanomaterials with Carbon Nanotubes
Further extending the application of Fmoc-protected amino acid-based hydrogels, these materials have been used to disperse functionalized single-walled carbon nanotubes (f-SWCNTs), creating a hybrid hydrogel. This hybrid material demonstrates enhanced thermal stability and mechanical properties, along with electrical conductivity, making it suitable for a wide range of technological applications (Subhasish Roy & A. Banerjee, 2012).
Safety And Hazards
Direcciones Futuras
This study suggests that the adjustment of the hydrophobicity of the Fmoc-dipeptides within a defined range might optimize their efficiency for interaction with the lipid membranes3. A semiquantitative guide for the chemical design of Fmoc-dipeptides for biological applications is proposed3.
Propiedades
IUPAC Name |
(2S)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWAVNNODKLBE-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dab(Dnp)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


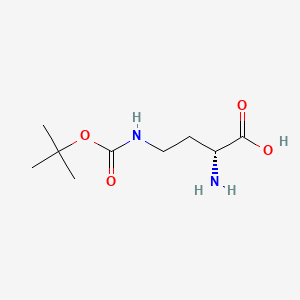
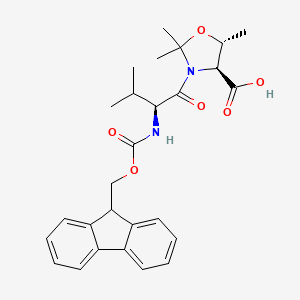
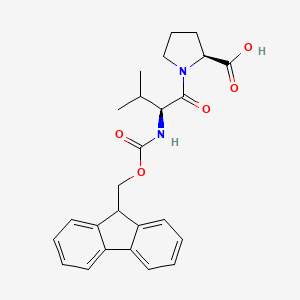
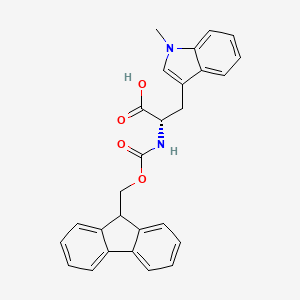

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)
